Formic acid-d2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
deuterio deuterioformate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O2/c2-1-3/h1H,(H,2,3)/i1D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGIHXWWSANSR-PFUFQJKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20238823 | |
| Record name | (2H)Formic (2)acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.038 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920-42-3 | |
| Record name | Formic-d acid-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H)Formic (2)acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H)Formic (2)acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20238823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2H]formic [2]acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.871 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Methodologies Utilizing Formic Acid D2
Catalytic Approaches for Deuterium (B1214612) Incorporation
Formic acid-d2 (DCOOD) is effectively employed as a deuterium source in palladium-catalyzed bromine/deuterium (Br/D) exchange reactions. This methodology facilitates the selective incorporation of deuterium into aromatic compounds. nobracat-isotopes.com The process is characterized by its high efficiency and broad functional group tolerance, making it a valuable tool for the synthesis of deuterium-labeled compounds, which are significant in fields such as drug development and materials science. nobracat-isotopes.com
Mechanistically, it is proposed that a deuteride (B1239839) (D-) species is essential for replacing the bromide in an ArPd(II)LBr complex, contributing to the high atom percent deuterium incorporation observed. rsc.org The oxidative addition step in this reaction pathway may be rate-limiting. rsc.org To mitigate self-coupling side reactions, particularly when boronic acid ester functional groups are present, sodium borohydride-d4 can be utilized. rsc.org This approach also allows for the synthesis of deuterium-labeled aryl chlorides and aryl borates, which can subsequently serve as substrates in more complex cross-coupling reactions. rsc.org
Iridium catalysts, in conjunction with formic acid (HCOOH) and deuterium oxide (D2O), are instrumental in generating deuterium gas (D2) through H+/D+ exchange reactions. semanticscholar.orgresearchgate.netnih.gov A notable example involves the use of a half-sandwich iridium complex featuring 4,4'-dihydroxy-2,2'-bipyridine, which enables the convenient laboratory-scale generation of D2 and the subsequent preparation of deuterated compounds. researchgate.netnih.gov
This catalytic process involves a unique "umpolung" (reversal of polarity) of a hydrogen atom from water, achieved through a sequence of a cationic H+/D+ exchange reaction and an anionic hydride or deuteride transfer under mild conditions. researchgate.netnih.gov Selective D2 evolution, achieving purity levels of up to 89%, can be realized by using HCOOH as an electron source and D2O as the deuterium source. researchgate.netnih.gov Furthermore, the system allows for the generation of pressurized D2 (98% purity) free of carbon monoxide (CO) gas when DCOOD is employed in D2O within a glass autoclave. researchgate.netnih.gov
Mechanistic Insights into Deuterium Exchange Processes
Deuterium exchange reactions mediated by organometallic catalysts exhibit diverse mechanistic pathways, which are highly dependent on the specific reaction conditions and the chosen metal complex. academie-sciences.fr These reactions can proceed through various mechanisms, including Lewis acid-base catalysis, C-H activation, or insertion/β-elimination. academie-sciences.fr
In the context of iridium hydride complexes, mechanistic studies indicate that the H+/D+ exchange reaction occurs at a significantly faster rate than competing β-elimination and hydride (deuteride) transfer processes. researchgate.netnih.gov For certain ruthenium complexes, H/D exchange on Cp' ring methyl (CH3) groups occurs slowly in deuterium oxide (D2O) but is inhibited in D2O/DCl mixtures. This observation suggests that the reversible release of H+/D+ is facilitated by the π-donor capabilities of water (H2O) and hydroxide (B78521) (OH-) ligands. capes.gov.br The H/D exchange reactions involving alcohols and D2O catalyzed by ruthenium complexes are understood to proceed via reversible dehydrogenation of alcohols and subsequent hydrogenation of carbonyl compounds, involving hydride species and H/D exchange among D2O, carbonyl, and hydride species. researchgate.net
The choice of catalytic system significantly impacts both the catalytic activity and the regioselectivity of deuterium exchange reactions, largely influenced by the auxiliary ligands coordinated to the metal center. researchgate.net For instance, ruthenium η6-cymene complexes have been shown to catalyze the regioselective deuteration of alcohols exclusively at their β-carbon positions. In contrast, octahedral ruthenium complexes can facilitate H/D exchange at both the α- and β-carbon positions of alcohols. researchgate.net These differences in regioselectivity are attributed to the varying ease of H/D exchange between ruthenium hydride intermediates and D2O. researchgate.net
In systems utilizing PdAg nanocatalysts with formic acid and D2O, the selectivity for hydrogen isotope compounds, specifically hydrogen deuteride (HD) and D2, can be precisely controlled by adjusting the basicity of the amine moieties present on the catalyst support. nih.govosaka-u.ac.jp Research indicates that D2 selectivity increases as the basicity of the grafted amine groups decreases. osaka-u.ac.jp Furthermore, kinetic studies and theoretical calculations suggest that quantum tunneling effects can play a dominant role in the H/D exchange reaction over metallic PdAg surfaces, evidenced by large kinetic isotope effect (KIE) values. nih.gov The molar ratio of H2O to D2O in the reaction solution also critically influences selectivity. For example, in a PdAg/SA-1 system, HD selectivity was observed to increase with rising D2O concentration, reaching a maximum of 80% at 80 mol% D2O, with no H2 formation. nih.gov The presence of amine groups on the support is crucial, as they promote O-H bond dissociation and are key determinants of selectivity. osaka-u.ac.jp
Table 1: Influence of D2O Concentration on HD and H2 Selectivity with PdAg/SA-1 Catalyst
| D2O Concentration (mol%) | HD Selectivity (%) | H2 Formation |
| Up to 67 | Increasing | Decreasing |
| 80 | 80 (Maximum) | None |
Note: This table is derived from descriptive research findings and represents the observed trends and maximums. nih.gov
This compound as a Deuterium Source in Complex Chemical Syntheses
This compound (DCOOD) is an invaluable deuterium source for the synthesis of a wide array of deuterium-labeled compounds. nobracat-isotopes.comresearchgate.netnih.gov These isotopically labeled compounds are indispensable tools across various scientific disciplines, including drug development, materials science, and for detailed structural analysis in techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nobracat-isotopes.comacademie-sciences.frisotope.comacs.org
The introduction of deuterium can significantly improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates by enhancing their metabolic stability. This improvement is attributed to the increased strength of the deuterium-carbon bond compared to the carbon-hydrogen bond, leading to a kinetic isotope effect. semanticscholar.orgacs.org Deuterium-labeled compounds also serve as essential internal standards in mass spectrometry for the precise quantification of environmental pollutants and residual pesticides. academie-sciences.fracs.org this compound itself is utilized to enhance the NMR profiling of amino metabolites in biological fluids. sigmaaldrich.comisotope.com
Beyond these applications, this compound has been employed as a reagent in the N,O-acylation of chitosan (B1678972), facilitating isotopic labeling vital for structural elucidation and understanding reaction mechanisms. nobracat-isotopes.com It is also integral to the synthesis of N-monodeuteriomethyl-2-substituted piperidines. sigmaaldrich.com Recent advancements include the in situ deuteration of diphenylacetylene (B1204595) using PdAg nanocatalysts with formic acid and D2O, yielding highly deuterated products with remarkable efficiency. osaka-u.ac.jp Furthermore, the transfer deuterogenation of ketones using HCOOH in D2O with an iridium catalyst has successfully produced α-deuterated alcohols with high deuterium content and nearly quantitative yields. researchgate.netnih.gov A notable environmentally benign method involves a chemo/regioselective H-D exchange system using Pd/C-Al-D2O, where D2 gas is generated in situ from aluminum and D2O. This method, applicable to amino acids and synthetic building blocks, offers a safer alternative by avoiding pressurized gas handling and producing only stable, non-toxic aluminum oxide as waste. semanticscholar.orgnih.gov
N,O-Acylation of Chitosan for Deuterium Incorporation
This compound can be employed as a deuterium source in the N,O-acylation of chitosan, enabling the incorporation of deuterium atoms into chitosan derivatives. nobracat-isotopes.com This isotopic labeling is particularly valuable for structural analysis and for elucidating the mechanisms involved in the modification of chitosan. nobracat-isotopes.com Chitosan, a naturally derived polymer from the deacetylation of chitin, possesses both amine (N) and hydroxyl (O) functional groups, which can undergo acylation. fishersci.ptresearchgate.net The use of deuterated formic acid in this context facilitates the precise tracking of deuterium atoms within the modified polymer structure, offering insights into the reaction pathways and the resulting chemical architecture of the deuterated chitosan derivatives. nobracat-isotopes.com While specific detailed research findings such as precise yields or reaction conditions for N,O-acylation of chitosan exclusively with this compound for deuterium incorporation are not widely detailed in the provided literature, its general role as a deuterium source for such modifications is established. nobracat-isotopes.com
Stereoselective Deuterogenation of Organic Substrates
This compound serves as an effective deuterium source in various stereoselective deuterogenation processes. One notable application involves its use in palladium-catalyzed bromine/deuterium (Br/D) exchange reactions. nobracat-isotopes.com By employing DCOOD, researchers can achieve selective deuterium incorporation into aromatic compounds. nobracat-isotopes.com This method is characterized by its high efficiency and tolerance towards various functional groups, making it a valuable tool for synthesizing deuterium-labeled compounds, which are significant in fields such as drug development and materials science. nobracat-isotopes.com
Furthermore, formic acid in D2O can be utilized for the highly efficient generation of deuterium gas (D2) through an H+/D+ exchange mechanism, catalyzed by an iridium complex. researchgate.netnih.govnih.gov This process involves an "umpolung" (reversal of polarity) of a hydrogen atom of water, achieved through consecutive cationic H+/D+ exchange and anionic hydride or deuteride transfer reactions under mild conditions. researchgate.net The generated D2 can then be applied in transfer deuterogenation reactions. For instance, the transfer deuterogenation of ketones, using formic acid (HCO2H) in D2O, has been shown to yield α-deuterated alcohols with almost quantitative yields and high deuterium content. researchgate.net Mechanistic studies indicate that the H+/D+ exchange reaction within the iridium hydride complex proceeds at a significantly faster rate than β-elimination and hydride (deuteride) transfer. researchgate.net
The efficiency of D2 generation from formic acid in D2O using an iridium catalyst and its subsequent application in transfer deuterogenation is highlighted by the high deuterium content achieved in the products. For example, in the transfer deuterogenation of ketones, the resulting α-deuterated alcohols exhibit substantial deuterium incorporation. researchgate.net
Table: Representative Deuterogenation Findings via Transfer Deuterogenation
| Substrate Type | Deuterium Source | Catalyst | Product Type | Yield | Deuterium Content | Reference |
| Ketones | HCO2H in D2O | Iridium Complex | α-Deuterated Alcohols | ~Quantitative | High | researchgate.net |
| Aromatic Compounds | DCOOD | Palladium | Deuterated Aromatic Compounds | High Efficiency | Selective | nobracat-isotopes.com |
Applications in Reaction Mechanism Elucidation and Kinetic Studies
Tracing Deuterium (B1214612) Migration in Dynamic Chemical Systems
Formic acid-d2 is instrumental in tracking the movement of deuterium atoms, which helps differentiate between various reaction pathways and products in dynamic chemical environments nobracat-isotopes.com.
Acid-Catalyzed Tautomerization of Criegee Intermediates
Criegee intermediates (CIs), reactive carbonyl oxide species formed from alkene ozonolysis, play significant roles in atmospheric chemistry nsf.govcopernicus.orgrsc.org. The acid-catalyzed isomerization of Criegee intermediates, such as methyl vinyl ketone oxide (MVK-oxide), has been investigated using deuterated formic acid nsf.govrsc.orgresearchgate.net. This process involves a double hydrogen-bonded interaction, followed by a concerted hydrogen atom transfer to yield a vinyl hydroperoxide (VHP) intermediate nsf.govrsc.org.
When MVK-oxide reacts with this compound, the analogous isomerization pathway enables the migration of a deuterium atom, leading to the formation of partially deuterated 2-hydroperoxybuta-1,3-diene (DPBD) nsf.govrsc.org. DPBD can be identified by its distinct mass (m/z 87) and photoionization threshold, allowing researchers to spectroscopically confirm the formation of the vinyl hydroperoxide product from the acid-catalyzed reaction nsf.gov. This isotopic labeling helps overcome the difficulty of observing the non-deuterated VHP, which would have the same mass as the Criegee intermediate nsf.gov.
Investigating Formation Pathways of Vinyl Hydroperoxide Species
This compound is also employed to investigate the formation pathways of vinyl hydroperoxide species more broadly nobracat-isotopes.comrsc.org. Studies have shown that deuteration of carboxylic acids like formic acid allows for the migration of a deuterium atom, resulting in partially deuterated vinyl hydroperoxides that can be distinguished by mass from their non-deuterated Criegee intermediate precursors researchgate.netrsc.org. This approach has facilitated the direct detection of stabilized vinyl hydroperoxides formed through carboxylic acid-catalyzed tautomerization of Criegee intermediates researchgate.netrsc.org. Complementary electronic structure calculations reveal that both a barrierless acid-catalyzed tautomerization and a barrierless addition reaction yielding hydroperoxy alkyl formate (B1220265) are possible pathways rsc.org.
Kinetic Isotope Effect (KIE) Studies
Kinetic isotope effects (KIEs) are a crucial tool for probing reaction mechanisms, providing information about bond breaking or formation in specific steps of a reaction osti.gov. This compound, along with other isotopologues, is frequently used in KIE studies to identify rate-limiting steps and understand the impact of deuterium substitution on reaction pathways and intermediates osti.govscience.govsigmaaldrich.comresearchgate.netnih.govrsc.orgcardiff.ac.ukresearchgate.netnih.govacs.org.
Determining Rate-Limiting Steps in Catalytic Dehydrogenation Processes
The catalytic dehydrogenation of formic acid (HCOOH → H₂ + CO₂) is a significant reaction for hydrogen production, and KIE studies using this compound (DCOOD) are vital for understanding its mechanism researchgate.netrsc.orgnih.gov. For instance, in the dehydrogenation of formic acid over Ti₃C₂Tₓ MXenes, isotope-labeled experiments have been performed to analyze the time course of gas generation and kinetic isotope effect data researchgate.net.
In studies involving the decomposition of formic acid on surfaces like Pd(111) and Pd(332), KIE measurements help identify the rate-determining step researchgate.net. For example, the C-H bond cleavage of the formate intermediate (HCOO*) has shown primary kinetic isotope effects (kH/kD > 1.5), indicating it as a potential rate-determining step in the dehydrogenation of HCOOH on certain catalysts researchgate.net.
Table 1: Kinetic Isotope Effect Values for Formic Acid Dehydrogenation on Co-SAs/NPs@NC-950 researchgate.net
| Isotope Pair | kH/kD Value | Indication |
| HCOOH / HCOOD | 1.14 | |
| HCOOH / DCOOH | 1.71 | Primary KIE |
| HCOOD / DCOOD | 2.16 | Primary KIE |
| DCOOH / DCOOD | 1.44 |
These values suggest that C-H bond cleavage is a rate-limiting step in the dehydrogenation process researchgate.net.
Deuterium Substitution Effects on Reaction Pathways and Intermediates
Furthermore, in the highly efficient generation of D₂ gas from formic acid in D₂O using an iridium catalyst, DCOOD can be used to generate pressurized D₂ gas with high purity (up to 98%) without the presence of carbon monoxide nih.gov. Mechanistic studies indicated that the H⁺/D⁺ exchange reaction within the iridium hydride complex was significantly faster than other steps like β-elimination and hydride/deuteride (B1239839) transfer nih.gov. This highlights how isotopic labeling with DCOOD can distinguish between competing reaction rates and confirm the dominant mechanistic pathways nih.gov.
Unimolecular Decomposition Pathways of Formic Acid and its Isotopologues
The unimolecular decomposition pathways of formic acid and its isotopologues, including this compound, are crucial for understanding their behavior in various environments, from atmospheric chemistry to industrial processes science.govacs.org. Formic acid can decompose through dehydration to form carbon monoxide (CO) and water (H₂O), or by dehydrogenation to yield carbon dioxide (CO₂) and hydrogen (H₂) acs.orgwikipedia.org.
Isotopically labeled formic acid, such as this compound (DCOOD), has been used to confirm specific decomposition pathways. For instance, in studies of carbon monoxide-water ices, the detection of this compound was used to confirm its formation, elucidating two reaction pathways to formic acid science.gov. The dominating pathway involved the addition of suprathermal hydrogen atoms to carbon monoxide, forming the formyl radical (HCO), which then recombined with hydroxyl radicals to yield formic acid science.gov. To a lesser extent, hydroxyl radicals reacted with carbon monoxide to yield the hydroxyformyl radical (HOCO), which recombined with atomic hydrogen to produce formic acid science.gov.
Theoretical and experimental studies also differentiate between unimolecular and bimolecular decomposition routes. On copper nanoparticles, bimolecular reactions involving a saturated bidentate formate adlayer and undissociated formic acid species are found to be the predominant channel for the formation of CO₂ and H₂ during catalytic dehydrogenation osti.gov. The activation barriers for HCOOH dehydrogenation are smaller in the presence of gaseous HCOOH reactants compared to the unimolecular decomposition of bound formate species, indicating the importance of these bimolecular routes osti.gov.
Table 2: Key Decomposition Pathways of Formic Acid acs.orgwikipedia.org
| Pathway Type | Products | Conditions/Mechanism |
| Dehydration | H₂O + CO | In presence of concentrated sulfuric acid |
| Dehydrogenation | H₂ + CO₂ | In presence of catalysts (e.g., platinum, soluble ruthenium, certain metal surfaces) |
| Unimolecular | CO + H₂O or CO₂ + H₂ | Thermal decomposition, often involves radical intermediates (e.g., HOCO, OCHO) |
The use of this compound allows for detailed mass spectrometric analysis of products and intermediates, providing direct evidence for the specific atoms involved in bond scission and formation during these decomposition processes science.govosti.gov.
Spectroscopic Characterization and Advanced Analytical Techniques Utilizing Formic Acid D2
Vibrational Spectroscopy Studies (Infrared and Raman)
Cryogenic Ion Vibrational Spectroscopy of Protonated Formic Acid Complexes
Cryogenic Ion Vibrational Spectroscopy (CIVS) is an advanced analytical technique employed to investigate the fundamental interactions and structural characteristics of protonated formic acid (PFA, HCO2H2+) complexes at extremely low temperatures. PFA has been identified as a key species in the catalytic acceleration of condensation reactions occurring at the acidic interfaces of microdroplets. researchgate.netosti.govnih.govresearchgate.net
In CIVS experiments, PFA complexes are typically generated through electrospray ionization (ESI) and subsequently cooled to cryogenic temperatures, often around 20-25 K, using a buffer gas. researchgate.netosti.govnih.govacs.org The use of D2-tagged PFA-H2O complexes in these studies allows for the acquisition of isomer-specific infrared (IR) spectra. researchgate.netnih.govacs.org Research has revealed the existence of two distinct, non-interconverting rotamers (isomers) of PFA-H2O complexes at these low temperatures, which are based on the cis and trans configurations of the HCO2H2+ core ion. researchgate.netosti.govnih.govacs.org
Specifically, two primary isomers, the trans form (E,Z) and the cis form (E,E), are identified. These isomers are generated in comparable abundances despite the E,E structure being calculated to lie approximately 6.40 kJ mol⁻¹ higher in energy than the E,Z global minimum. This observation is attributed to a substantial energy barrier, estimated at around 60 kJ mol⁻¹, which kinetically traps the E,E form upon cooling in the ion trap. osti.govacs.org
The spectroscopic analysis involves deconvoluting isomer-specific bands arising from OH stretches and water bending modes through isotopomer-specific spectroscopy with partial H/D exchange. nih.gov A characteristic feature observed is the D2 fundamental vibration near 2900 cm⁻¹, which becomes activated upon attachment to OH groups. acs.org Furthermore, the dependence of the nominal shared proton OH stretch frequency on the deuteration of the tethered water confirms strong coupling between this mode and the water bending fundamental. nih.gov
Table 1: Protonated Formic Acid (PFA) Isomers and Relative Energies
| Isomer Type | Configuration | Relative Energy (kJ mol⁻¹) | Notes |
| Trans | E,Z | 0.00 (Global Minimum) | |
| Cis | E,E | 6.40 | Kinetically trapped at low temperatures |
Mass Spectrometry (MS) Applications
Formic acid-d2 plays a pivotal role in various mass spectrometry applications, primarily as a deuterated standard and in mechanistic investigations. Its isotopic labeling provides a distinct advantage for precise and accurate analytical measurements.
Mass Spectrometer Calibration with Deuterated Standards
Deuterated internal standards, including this compound, are indispensable for achieving high precision and accuracy in analytical chemistry, particularly in mass spectrometry. isotope.comisotope.comcarlroth.comnih.govclearsynth.com The incorporation of deuterium (B1214612) atoms results in a predictable mass shift (e.g., an M+2 mass shift for this compound compared to its non-deuterated counterpart), which enables researchers to easily distinguish the internal standard from the analyte of interest within a complex sample matrix. sigmaaldrich.comclearsynth.com
These deuterated standards serve as crucial calibration reference points. By introducing a known quantity of the deuterated standard into a sample, analysts can calibrate their mass spectrometry instruments more accurately, thereby minimizing measurement errors. clearsynth.com This approach is fundamental for quantitative analysis, allowing for the precise determination of the concentration of a specific compound in a sample by comparing its signal response to that of the internal standard. clearsynth.com
Moreover, deuterated internal standards are effective in compensating for matrix effects, which are interferences caused by other compounds present in complex biological or environmental samples. By behaving chemically similarly to the analyte but being distinguishable by mass, the deuterated standard can account for variations in ionization efficiency or recovery during sample preparation and analysis, ensuring more precise and reliable measurements. clearsynth.com this compound, or other deuterated compounds, are frequently employed as internal standards in techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). carlroth.com For instance, while not this compound itself, the principle is exemplified by the use of tranexamic acid-D2 as an internal standard in HPLC-MS/MS for the accurate quantification of tranexamic acid in human plasma. nih.gov
Multiplexed Photoionization Mass Spectrometry in Mechanistic Investigations
Multiplexed Photoionization Mass Spectrometry (MPIMS) is a powerful technique utilized for detailed investigations into the kinetics and isomeric product branching of gas-phase chemical reactions. sandia.govrsc.orgresearchgate.netosti.govacs.org This method employs continuously tunable synchrotron radiation for photoionization, coupled with a time-of-flight mass spectrometer, enabling the sensitive and selective detection of molecules. sandia.govrsc.orgosti.govacs.org
A key advantage of MPIMS is its capability for isomer-specific identification of transient reaction intermediates, even within highly complex reaction environments. osti.govacs.org this compound (D2-formic acid) is particularly valuable in these studies for elucidating acid-catalyzed isomerization pathways. By introducing the deuterated acid, researchers can track the migration of deuterium atoms, providing critical insights into reaction mechanisms that would be challenging to discern with non-deuterated reagents. nobracat-isotopes.comsandia.govrsc.orgresearchgate.net
A notable application involves the this compound catalyzed isomerization of methyl vinyl ketone oxide (MVK-oxide). sandia.govrsc.orgresearchgate.net In this investigation, the use of D2-formic acid facilitates the identification of partially deuterated products, such as 2-deuteroperoxy butadiene (DPBD). DPBD is distinguishable from MVK-oxide by its distinct mass-to-charge ratio (m/z 87 for DPBD versus m/z 86 for MVK-oxide) and its unique photoionization threshold. sandia.govrsc.org This isotopic labeling strategy allows for the differentiation of various reaction pathways and products that might otherwise be indistinguishable. rsc.org MPIMS generates a comprehensive three-dimensional dataset, encompassing signal intensity as a function of molecular mass-to-charge ratio, reaction time, and ionizing photon energy, thereby offering unparalleled insights into intricate reaction mechanisms. osti.govacs.org
Table 2: this compound Properties
| Property | Value | Source |
| Chemical Purity | 99.9% (CP), 99% (CP) | nobracat-isotopes.comsigmaaldrich.com |
| Isotopic Purity | 99.5 atom% D, 98 atom% D | nobracat-isotopes.comsigmaaldrich.com |
| Molecular Weight | 48.04 g/mol | sigmaaldrich.comisotope.comisotope.comscbt.com |
| CAS Number | 920-42-3 | nobracat-isotopes.comsigmaaldrich.comisotope.comisotope.comscbt.comfishersci.behpc-standards.com |
| Linear Formula | DCOOD | nobracat-isotopes.comsigmaaldrich.comisotope.comisotope.com |
| Synonyms | Methanoic acid-d2, Perdeuterioformic acid, Dideuteroformic acid | nobracat-isotopes.comsigmaaldrich.comisotope.comscbt.com |
| Refractive Index (n20/D) | 1.369 (lit.) | sigmaaldrich.com |
| Boiling Point | 100.8 °C (lit.) | sigmaaldrich.com |
| Melting Point | 8.2-8.4 °C (lit.) | sigmaaldrich.com |
| Density | 1.273 g/mL at 25 °C | sigmaaldrich.com |
| Mass Shift (relative to non-deuterated) | M+2 | sigmaaldrich.com |
Theoretical and Computational Chemistry Investigations Involving Formic Acid D2 Systems
Density Functional Theory (DFT) Calculations
DFT is a widely used computational method that approximates the electronic structure of multi-electron systems. For formic acid-d2, DFT calculations are instrumental in modeling its interactions with surfaces, predicting spectroscopic data, and analyzing hydrogen bonding.
DFT studies have been conducted to understand the adsorption and decomposition mechanisms of formic acid on metal surfaces, such as Cu(111). While much of the research focuses on non-deuterated formic acid (HCOOH), the methodologies and insights are directly relevant to this compound (DCOOH) due to the similar chemical properties and the ability of DFT to model isotopic effects. For instance, studies on HCOOH adsorption and decomposition on Cu(111) have utilized various DFT functionals, including Perdew-Burke-Ernzerhof (PBE), PBE with dispersion correction (PBE-D2), and van der Waals density functionals (vdW-DFs). These studies found that dispersion-corrected functionals (PBE-D2 and vdW-DFs) provide better agreement with experimental adsorption energies compared to PBE alone. The activation energies for decomposition were often found to be lower than desorption energies, but reaction rate analysis, incorporating pre-exponential factors, clarified that desorption of monomeric HCOOH is faster than its decomposition at room temperature, explaining experimental observations where no decomposition is seen under gas-phase exposure dntb.gov.uanih.govresearchgate.netaip.org. These computational approaches can be directly applied to DCOOH to investigate how deuterium (B1214612) substitution affects adsorption geometries, binding energies, and the kinetics of decomposition pathways, such as dehydrogenation into CO2 and D2.
DFT calculations are powerful tools for predicting the infrared (IR) and Raman spectra of molecules, including this compound and its complexes or solvates. These predictions are crucial for assigning experimental vibrational bands and understanding the molecular environment. For instance, studies on formic acid and its deuterated isotopologues (DCOOD, HCOOD, and DCOOH) have used DFT (e.g., B3LYP/aug-cc-pVTZ) to compute fundamental vibrational energies and assign modes ulb.ac.be. The calculated spectra help in identifying specific vibrational signatures related to C-D stretching, O-D stretching, and bending modes, which differ from their hydrogenated counterparts. Experimental Raman jet spectra of trans-formic acid and its deuterated isotopologues have been revisited with accurate high-order perturbative calculations based on coupled-cluster quality potential energy surfaces, leading to the assignment of new vibrational band centers nsf.gov. The spectral changes upon dimerization of formic acid, including the emergence of broader bands for hydrogen-bonded hydroxyls and shifts in C=O and C-O modes, are well-documented and can be accurately modeled by DFT acs.orgresearchgate.net. Such computational predictions are vital for interpreting the effects of deuteration on vibrational frequencies and intensities, providing detailed insights into the molecular structure and dynamics of DCOOH in various environments.
Hydrogen bonding is a critical intermolecular interaction influencing the structure and properties of molecular systems. DFT methods are frequently used to investigate hydrogen bond interactions involving this compound. Studies on formic acid dimers and their derivatives have employed DFT (e.g., B3LYP and MP2 with various basis sets) to analyze dimerization energies, hydrogen bond lengths, and charge transfer effects nih.gov. For instance, the hydrogen bond between formic acid and pyridine (B92270) has been studied using DFT, revealing a strong N···H-O hydrogen-bonding interaction researchgate.net. The performance of DFT and DFT-D methods in describing the distance dependence of hydrogen-bonded interactions has also been assessed, confirming that while electrostatics dominate, proper accounting for dispersion interactions is necessary for accurate energetics nih.gov. These studies can be extended to DCOOH to understand how deuterium substitution affects the strength, geometry, and dynamics of hydrogen bonds, given the known differences in zero-point energy and vibrational amplitudes between H and D.
High-Level Quantum Chemistry Calculations
High-level quantum chemistry methods, such as coupled-cluster theory (e.g., CCSD(T)) and multi-configuration time-dependent Hartree (MCTDH), provide highly accurate descriptions of electronic structure and nuclear dynamics. These methods are essential for elucidating complex reaction mechanisms and analyzing subtle electronic effects in deuterated species like this compound.
High-level quantum chemistry calculations are indispensable for mapping out reaction pathways and identifying transition states, offering a detailed understanding of chemical transformations. For formic acid, these methods have been used to investigate dissociation pathways and the kinetics of reactions. For example, studies on the double proton transfer in the formic acid dimer (FAD) have utilized ab initio path integral metadynamics, revealing that the two protons move in a concerted fashion, although quantum correlations may be uncorrelated at the transition state aip.org. In the context of hydrogen isotope compounds, kinetic data and calculations based on semi-classically corrected transition state theory coupled with DFT suggest that quantum tunneling can dominate hydrogen/deuterium exchange reactions over metallic surfaces like PdAg nih.gov. For this compound, these methods can precisely determine the energy barriers and transition state structures for reactions involving deuterium transfer or elimination, which are crucial for understanding kinetic isotope effects. Potential energy surfaces (PES) for deuterated forms of formic acid (DCOOD, HCOOD, and DCOOH) have been constructed using high-level methods like CCSD(T)-F12a/aug-cc-pVTZ-F12, enabling the computation of vibrational eigenenergies and the study of intramolecular vibrational redistribution dynamics ulb.ac.beaip.org.
High-level quantum chemistry calculations are critical for a detailed analysis of the electronic structures and energetics of deuterated species. These methods can accurately determine relative energies of isomers, vibrational frequencies, and the impact of isotopic substitution on molecular properties. For protonated formic acid (PFA), cryogenic ion vibrational spectra combined with electronic structure and anharmonic vibrational calculations (e.g., MP2/aug-cc-pVTZ) have been used to establish the isomers generated by electrospray ionization and their relative energies osti.gov. Two isomers, trans (E,Z) and cis (E,E), were identified, with the E,E structure lying 6.40 kJ mol-1 above the E,Z form, separated by a large barrier, indicating kinetic trapping osti.gov. Such detailed energetic analyses are vital for understanding the stability and interconversion of different conformers of this compound. Furthermore, these calculations can reveal subtle changes in bond lengths, angles, and charge distributions upon deuteration, which affect reactivity and spectroscopic signatures. The intramolecular vibrational relaxation dynamics of formic acid and its deuterated isotopologues have been simulated on full-dimensional potential energy surfaces using methods like MCTDH, highlighting strong isotopic effects where deuteration of the hydroxyl group (in HCOOD and DCOOD) can destroy specific mode couplings aip.org.
Data Tables
Here are interactive data tables summarizing some of the findings discussed:
| Study Focus | Computational Method(s) | Key Findings (Relevant to Formic Acid or Deuterated Analogues) | Citation |
|---|---|---|---|
| HCOOH Adsorption/Decomposition on Cu(111) | DFT (PBE, PBE-D2, vdW-DFs) | Dispersion-corrected DFT provides better adsorption energies; desorption is kinetically favored over decomposition at room temperature due to larger pre-exponential factor. | dntb.gov.uanih.govresearchgate.netaip.org |
| Vibrational States of Deuterated Formic Acid (DCOOD, HCOOD, DCOOH) | MCTDH on CCSD(T)-F12a/aug-cc-pVTZ-F12 PES, VPT2 at B3LYP/aug-cc-pVTZ | Computed fundamental, combination band, and overtone transition frequencies; good agreement with experimental gas-phase measurements for trans isomers. | ulb.ac.beaip.org |
| Hydrogen Bonding in Formic Acid Dimers | DFT (B3LYP), MP2 | Analyzed dimerization energies, H-bond lengths, and charge transfer; fluorine-substituted dimer found most stable. | nih.gov |
| Performance of DFT/DFT-D for H-Bonding | DFT (B3LYP, PBE, PBE0, etc.), DFT-D (B3LYP-D3, PBE-D3, etc.) | Dispersion interactions are significant for accurate H-bond energetics; ωB97X-D with aug-cc-pVDZ basis set performed best. | nih.gov |
| Protonated Formic Acid Isomers (PFA-D2) | MP2/aug-cc-pVTZ (electronic structure and anharmonic vibrational calculations) | Identified two isomers (E,Z and E,E) for protonated formic acid, with E,E 6.40 kJ mol-1 higher in energy, separated by a large barrier. | osti.gov |
| Double Proton Transfer in Formic Acid Dimer | Ab initio Path Integral Metadynamics (BLYP+D2) | Concerted double proton transfer; quantum free energies undercut static potential energy barrier. | aip.org |
| Hydrogen/Deuterium Exchange on PdAg Surfaces | Semi-classically corrected Transition State Theory + DFT | Quantum tunneling dominates H/D exchange reactions over metallic PdAg surfaces at certain temperatures. | nih.gov |
Born-Oppenheimer Molecular Dynamics (BOMD) Simulations for Microsolvated Anions
Born-Oppenheimer Molecular Dynamics (BOMD) simulations are a powerful theoretical tool used to investigate the dynamics of chemical systems by calculating potential energy and interatomic forces from an electronic ground state density nih.govarxiv.org. This approach allows for the description of chemical reactions and bond breaking/formation events, making it suitable for studying complex molecular processes, including those in solution or involving atmospheric reactions nih.govresearchgate.net.
While BOMD simulations are a well-established method for studying aqueous systems and the behavior of anions, including other carboxylate anions, detailed research findings specifically focusing on Born-Oppenheimer Molecular Dynamics (BOMD) simulations for microsolvated anions of this compound (DCOOD) are not extensively documented in the readily available literature.
BOMD has been successfully applied to related systems to elucidate their properties:
Microsolvated Acetate (B1210297) Anions : BOMD simulations have been employed to analyze the vibrational spectra and binding motifs of microsolvated acetate anions, CH₃CO₂⁻(H₂O)n (where n = 0–2). These studies have provided insights into hydrogen bonding and structural preferences in such anionic clusters researchgate.netresearchgate.net. For instance, it was found that the first water molecule typically forms two hydrogen bonds with the acetate anion, leading to a symmetrical six-membered hydrogen-bonded ring researchgate.netresearchgate.net.
Aqueous Formic Acid : Although not specifically this compound or isolated microsolvated anions, BOMD has been identified as a suitable approximation for studying aqueous formic acid (HCOOH) systems, particularly in the context of deprotonation events at liquid water surfaces researchgate.net. Such simulations can reveal fundamental dynamical events like proton transfer researchgate.net.
Halide Anion Solvation : BOMD simulations have also been utilized to study the solvation of halide anions (F⁻, Cl⁻, Br⁻, I⁻) in supercooled water droplets, examining their coordination and diffusion characteristics nih.gov.
The application of BOMD to microsolvated systems typically involves the analysis of various parameters, such as:
Structural Dynamics : Changes in bond lengths, bond angles, and molecular conformations over time.
Hydrogen Bonding Networks : Formation, breaking, and rearrangement of hydrogen bonds between the anion and solvent molecules.
Proton Transfer Dynamics : Investigation of proton (or deuteron (B1233211) in the case of DCOOD) transfer pathways and rates.
Vibrational Spectra : Comparison of simulated vibrational frequencies with experimental infrared photodissociation spectra to validate theoretical models and assign observed transitions researchgate.netresearchgate.net.
However, specific data tables detailing the outcomes of BOMD simulations for DCOOD microsolvated anions, such as precise bond lengths, energy profiles, or dynamic properties, were not found within the scope of this review. While this compound is a valuable compound for isotopic labeling in theoretical studies, and BOMD is a relevant method for studying solvated anions, direct published research findings with detailed data tables on this exact combination (DCOOD microsolvated anions via BOMD) appear to be limited in the current search.
Formic Acid D2 in Environmental and Atmospheric Chemistry Research
Catalyzed Isomerization and Adduct Formation of Criegee Intermediates
Criegee intermediates (CIs), or carbonyl oxides, are highly reactive species generated in the Earth's atmosphere from the ozonolysis of unsaturated organic compounds, such as isoprene (B109036) nsf.govosti.govresearchgate.netcaltech.eduunipd.it. These intermediates play a significant role in atmospheric oxidation pathways unipd.it. The reactions of Criegee intermediates with carboxylic acids, including formic acid, are crucial for understanding the formation of new molecular compounds and the growth of atmospheric aerosols researchgate.net.
Research has utilized formic acid-d2 to investigate the acid-catalyzed isomerization and adduct formation pathways of Criegee intermediates. For instance, studies focusing on methyl vinyl ketone oxide (MVK-oxide), a four-carbon unsaturated Criegee intermediate derived from isoprene ozonolysis, have shown that formic acid catalyzes its isomerization nsf.govosti.govcaltech.edursc.org. This process involves a double hydrogen-bonded interaction followed by a concerted hydrogen atom transfer, leading to the formation of a substituted vinyl hydroperoxide intermediate, such as 2-hydroperoxybuta-1,3-diene (HPBD) nsf.govosti.govcaltech.edursc.org.
When deuterated formic acid (this compound) is used, the analogous isomerization pathway results in the migration of a deuterium (B1214612) atom, yielding partially deuterated HPBD (DPBD) nsf.govosti.govcaltech.edursc.org. This partially deuterated product, with a distinct mass (e.g., m/z 87 for DPBD from MVK-oxide), can be directly observed using techniques like multiplexed photoionization mass spectrometry (MPIMS) nsf.govosti.govcaltech.edursc.org. This isotopic labeling allows for the clear identification of the acid-catalyzed isomerization pathway, which would be difficult to distinguish if non-deuterated formic acid were used, as the product would have the same mass as the Criegee intermediate itself nsf.gov.
In addition to isomerization, bimolecular reactions of Criegee intermediates with this compound also lead to the formation of functionalized hydroperoxide adducts nsf.govresearchgate.netrsc.org. For example, the reaction of MVK-oxide with this compound forms a functionalized hydroperoxide adduct, which is often the dominant product channel nsf.govrsc.org. Similarly, the reaction of the simplest Criegee intermediate, CH2OO, with formic acid has been shown to produce hydroperoxymethyl formate (B1220265) as a dominant product researchgate.net. These adducts are predicted to be condensable, with lower vapor pressures than the reactants, and are implicated in the growth of atmospheric aerosols researchgate.net.
The use of this compound in these mechanistic studies allows researchers to trace the migration of deuterium atoms, providing critical insights into the reaction pathways and aiding in the understanding of the formation and stabilization of vinyl hydroperoxides and hydroperoxide adducts, which are significant in atmospheric chemistry nobracat-isotopes.com.
The following table summarizes key findings related to this compound in catalyzed isomerization and adduct formation:
| Criegee Intermediate | Deuterated Acid | Product Observed | Mass (m/z) | Technique | Reference |
| Methyl Vinyl Ketone Oxide (MVK-oxide) | This compound | Partially deuterated HPBD (DPBD) | 87 | MPIMS | nsf.govosti.govcaltech.edursc.org |
| Methyl Vinyl Ketone Oxide (MVK-oxide) | This compound | Functionalized hydroperoxide adduct | Not specified | MPIMS | nsf.govrsc.org |
| CH2OO | Formic acid | Hydroperoxymethyl formate | Not specified | Pulsed Fourier-transform microwave spectroscopy | researchgate.net |
Role in Atmospheric Degradation Pathways of Organic Compounds
Formic acid is the most abundant carboxylic acid in the troposphere, originating from various sources including biogenic emissions, photooxidation of volatile organic compounds (VOCs), biomass burning, alkene ozonolysis, and automobile exhaust csic.esnih.govcopernicus.org. Its presence significantly impacts atmospheric composition and acidity nih.govnih.gov. Formic acid itself undergoes atmospheric degradation, primarily through reactions with photochemically-produced hydroxyl radicals csic.esnih.govacs.org.
While this compound is primarily used as a tracer for mechanistic studies, its involvement in atmospheric degradation pathways is inferred from the behavior of its non-deuterated analogue, formic acid, and the specific insights gained from deuterated studies. The isotopic labeling provided by this compound is crucial for elucidating the detailed mechanisms of how organic compounds are transformed in the atmosphere.
Formic acid is known to be a final stable chemical species produced immediately before the complete mineralization of many organic molecules undergoing oxidative degradation in aqueous solution, initiated by reactive oxygen species, particularly hydroxyl radicals researchgate.net. The degradation of formic acid itself can occur through various pathways, including reactions with hydroxyl radicals, which can abstract either the acidic or formyl hydrogen atom csic.es.
Studies have also shown that formic acid can be biodegraded by bacteria in cloud water, representing an additional loss process for this organic acid in the atmospheric multiphase system copernicus.org. While these studies typically refer to non-deuterated formic acid, the principles of degradation pathways are relevant, and this compound can be used to track the fate of the carbon skeleton in such complex systems.
The understanding of how formic acid (and by extension, its deuterated forms) interacts with other atmospheric constituents helps in developing more accurate atmospheric models that account for the complex degradation pathways of organic compounds.
Implications for Hydroxyl Radical Production in Atmospheric Processes
The hydroxyl radical (•OH) is a highly reactive and short-lived species, often referred to as the "detergent" of the troposphere due due to its critical role in controlling the oxidizing capacity of the Earth's atmosphere nih.govwikipedia.orgiiab.me. It initiates the degradation of many pollutants and greenhouse gases wikipedia.orgiiab.mewikipedia.org.
Formic acid, and by extension this compound in mechanistic studies, has implications for hydroxyl radical production and consumption in atmospheric processes. The decomposition of vinyl hydroperoxide intermediates, which are formed in reactions catalyzed by formic acid (as discussed in Section 6.1), can lead to the production of hydroxyl radicals nsf.govcaltech.edursc.org. For example, 2-hydroperoxybuta-1,3-diene (HPBD) can decompose to yield hydroxyl and vinoxylic radical products nsf.govcaltech.edursc.org. This highlights a pathway where formic acid-catalyzed reactions indirectly contribute to the atmospheric hydroxyl radical budget.
Conversely, formic acid itself is a sink for hydroxyl radicals in the aqueous phase nih.gov. The gas-phase oxidation of formic acid primarily occurs through reactions with hydroxyl radicals csic.esnih.govacs.org. These reactions can proceed via the abstraction of either the acidic hydrogen or the formyl hydrogen, leading to different radical products like HCOO• or HOCO• csic.es. The rate of reaction with the hydroxyl radical often determines the atmospheric lifetime of many pollutants iiab.me.
Understanding the interplay between formic acid (and its deuterated analogue) and hydroxyl radicals is crucial for atmospheric modeling. While this compound is not directly involved in the production of hydroxyl radicals in the bulk atmosphere, its use in laboratory studies provides invaluable insights into the mechanisms that can lead to OH formation from the breakdown of other organic species, as well as the pathways by which formic acid itself is consumed by OH radicals. This mechanistic detail, facilitated by isotopic labeling, is essential for refining atmospheric chemistry models and improving predictions of atmospheric oxidizing capacity and pollutant lifetimes.
The following table summarizes the key roles of this compound and related compounds in hydroxyl radical chemistry:
| Compound/Process | Role in OH Chemistry | Details | Reference |
| Formic acid-catalyzed Criegee Intermediate isomerization | Indirect OH production | Decomposition of vinyl hydroperoxides (e.g., HPBD) formed from acid-catalyzed isomerization yields OH and vinoxylic radicals. | nsf.govcaltech.edursc.org |
| Formic acid | OH sink (aqueous phase) | Formic acid reacts with hydroxyl radicals, contributing to its degradation. | csic.esnih.govnih.govacs.org |
| Formic acid + OH radical reaction | OH consumption | Abstraction of acidic or formyl hydrogen leads to HCOO• or HOCO• radicals. | csic.es |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Deuterium (B1214612) Incorporation and Exchange
The efficient and selective incorporation of deuterium into organic molecules is a significant challenge in synthetic chemistry. Formic acid-d2 serves as a promising deuterium source, and research is actively focused on developing novel catalytic systems to facilitate this process.
A notable advancement involves the use of iridium-based catalysts. nih.govnih.gov Researchers have demonstrated that a half-sandwich iridium complex featuring a 4,4'-dihydroxy-2,2'-bipyridine ligand can efficiently generate deuterium gas (D2) from the dehydrogenation of formic acid in deuterium oxide (D2O). nih.govresearchgate.net This system operates under mild conditions and allows for a "reversal of polarity" (umpolung) of a hydrogen atom from water through consecutive cationic H+/D+ exchange and anionic hydride or deuteride (B1239839) transfer. nih.govresearchgate.net Mechanistic studies have revealed that the H+/D+ exchange reaction within the iridium hydride complex is significantly faster than competing reactions like β-elimination. nih.gov
This catalytic approach has been successfully applied to the transfer deuterogenation of ketones, yielding α-deuterated alcohols with high deuterium content and in nearly quantitative yields. nih.gov The process utilizes standard formic acid (HCOOH) as an electron source and D2O as the deuterium source, showcasing a practical and economical method for preparing deuterated compounds. nih.govresearchgate.net
Future research is directed towards:
Expanding the Catalyst Scope: Investigating other transition metals and ligand designs to improve efficiency, selectivity, and substrate scope.
Enhancing Recyclability: Developing recyclable catalysts, such as iridium catalysts with pH-dependent solubility, which can be recovered and reused multiple times without significant loss of activity. nih.gov
Understanding Reaction Mechanisms: Employing kinetic isotope effect (KIE) measurements and DFT calculations to further elucidate the catalytic cycle and identify rate-determining steps, which can guide the design of more efficient catalysts. acs.org
| Catalyst System | Deuterium Source | Application | Key Findings | Reference |
|---|---|---|---|---|
| Half-sandwich Iridium complex with 4,4'-dihydroxy-2,2'-bipyridine | D2O (with HCOOH as electron source) | Transfer deuterogenation of ketones | Achieves high deuterium content and quantitative yields; H+/D+ exchange is rapid. | nih.gov |
| Iridium catalyst with 4,7-dihydroxy-1,10-phenanthroline ligand | Formic acid | High-pressure H2 evolution | Highly efficient and recyclable; achieved a turnover number (TON) of 5,000,000. | nih.gov |
| Iridium catalyst with PCNHCO ligand | Formic acid (HCOOH/DCOOH) | Dehydrogenation of formic acid | Activity boost observed with organic carbonates as solvents; KIE measurements support hydride abstraction as the rate-determining step. | acs.org |
Integration of this compound in Advanced Multi-omic Research Methodologies
Multi-omics, the integrated analysis of diverse "omics" datasets such as genomics, proteomics, and metabolomics, provides a comprehensive view of biological systems. Formic acid is a ubiquitous and critical component in the analytical techniques that underpin these fields, particularly in liquid chromatography-mass spectrometry (LC-MS). spectrumchemical.comuniud.itresearchgate.net It is widely used as a mobile phase additive to provide protons for positive ionization mode, control pH, and improve chromatographic peak shapes. researchgate.netproteochem.comnih.gov
The integration of this compound into these methodologies presents a compelling future direction. As a deuterated analogue, it can serve as an ideal internal standard for quantitative metabolomics and proteomics studies. Its chemical similarity to standard formic acid ensures it behaves comparably during chromatographic separation and ionization, while its distinct mass allows for clear differentiation and accurate quantification of target analytes.
Emerging research avenues include:
Metabolic Flux Analysis: Using this compound as a tracer to follow the metabolic fate of one-carbon units in cellular pathways. This can provide invaluable insights into cellular metabolism in both healthy and diseased states.
Enhanced Quantitative Proteomics: Employing this compound in the preparation of stable isotope-labeled standards for absolute quantification of proteins and peptides, improving the accuracy and reproducibility of proteomic experiments.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): While not directly using this compound as the primary labeling reagent, its use in the LC-MS mobile phase could potentially influence back-exchange and needs to be carefully characterized to ensure data integrity in studies of protein conformation and dynamics.
The established role of formic acid in LC-MS provides a strong foundation for the seamless integration of its deuterated form into existing multi-omics workflows, promising to enhance the quantitative power and scope of these comprehensive biological analyses. uniud.itproteochem.com
Innovative Spectroscopic Probes for Real-time Monitoring of Deuterated Species
The ability to monitor deuterated species in real-time is crucial for understanding reaction kinetics, metabolic pathways, and dynamic biological processes. This compound, as a source of deuterium, is central to this endeavor, and innovative spectroscopic techniques are being developed to track the incorporation and movement of its deuterium label.
Mass Spectrometry (MS) has proven to be a powerful tool. High-resolution mass spectrometry (HRMS) can distinguish between H/D isotopologues, allowing for the rapid characterization of the isotopic purity of deuterated compounds and the real-time monitoring of hydrogen-deuterium exchange reactions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is another cornerstone technique. Deuterium NMR (2H-NMR) can be used to trace reaction pathways and study metabolic processes. magritek.com While deuterium has a low natural abundance (approximately 0.015%), modern high-sensitivity benchtop NMR spectrometers are now capable of measuring deuterium spectra on natural abundance samples in under an hour, opening up new possibilities for tracking deuterium labels without the need for extensive isotopic enrichment. magritek.com Furthermore, Deuterium Magnetic Resonance Spectroscopy (DMRS) is a non-invasive in vivo technique that allows for the detection and differentiation of various deuterated compounds, enabling the analysis of uptake, perfusion, and metabolism. mpg.denih.gov
Future research in this area is focused on:
Increasing Sensitivity and Resolution: Developing more sensitive NMR and MS instruments and methods to detect lower concentrations of deuterated species.
Improving Spatial and Temporal Resolution: Advancing techniques like Deuterium Metabolic Imaging (DMI) to provide 3D maps of the metabolic fate of deuterated substrates in vivo. nih.gov
Molecular Rotational Resonance (MRR) Spectroscopy: Utilizing MRR for the unambiguous, site-specific monitoring of deuteration, overcoming the limitations of MS in distinguishing isotopomers of identical mass. brightspec.com
| Technique | Principle | Application | Advantages | Reference |
|---|---|---|---|---|
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with high precision to distinguish H/D isotopologues. | Monitoring H/D exchange reactions; determining isotopic purity. | Rapid, highly sensitive, low sample consumption. | nih.gov |
| Deuterium NMR (2H-NMR) | Detects the magnetic resonance of deuterium nuclei. | Tracing reaction pathways; studying metabolic pathways. | Provides site-specific information; non-destructive. | magritek.comrug.nl |
| Deuterium Metabolic Imaging (DMI)/DMRS | Magnetic resonance-based imaging of deuterated substrates and their metabolites in vivo. | Mapping metabolism in 3D; assessing tumor response to treatment. | Non-invasive, provides spatial biochemical information. | nih.govnih.gov |
| Molecular Rotational Resonance (MRR) | Measures the rotational transitions of molecules in the gas phase. | Site-specific deuteration monitoring. | Unambiguous structural analysis; can distinguish between isotopomers. | brightspec.com |
Computational Design and Predictive Modeling of Deuterium-Labeled Biomolecules and Materials
Computational chemistry and modeling are becoming indispensable tools for predicting the effects of isotopic substitution and for the rational design of novel deuterated molecules and materials. By leveraging theoretical calculations, researchers can anticipate the properties of molecules labeled with deuterium from sources like this compound, thereby guiding synthetic efforts and experimental design.
A key area of focus is the prediction of the Kinetic Isotope Effect (KIE) , which is the change in reaction rate upon isotopic substitution. wikipedia.org The replacement of hydrogen with deuterium often leads to a significant KIE due to the difference in zero-point vibrational energies. nih.govyoutube.com Computational methods, including semiclassical and quantum instanton theory, can accurately compute KIEs, providing critical insights into reaction mechanisms. nih.gov This predictive power is invaluable for validating transition state structures and understanding how deuteration will affect the metabolic stability of a drug molecule or the efficiency of a catalytic process. youtube.com
In the realm of materials science, deuteration can significantly alter physical and chemical properties. dtic.mil For example, the substitution of hydrogen with deuterium can enhance the thermal and oxidative stability of polymers and lubricants. dtic.mil Computational models are being developed to predict these changes. Machine learning approaches, such as graph neural networks (GNNs), are emerging as powerful tools to predict a wide range of material properties based solely on the chemical formula, offering a rapid screening method for novel deuterated materials. arxiv.org
Future directions in this field include:
Refining KIE Prediction Models: Incorporating quantum tunneling effects into calculations for more accurate predictions of KIEs, especially for reactions involving hydrogen transfer. nih.gov
Modeling Isotope Effects in Biomolecules: Using DFT calculations to predict deuterium isotope effects on NMR chemical shifts, which can serve as a tool to elucidate the complex hydrogen-bonding networks in large biomolecules. mdpi.com
AI-Driven Materials Discovery: Expanding the use of machine learning and AI to predict the properties of deuterated materials, accelerating the discovery of new polymers, alloys, and electronic materials with enhanced performance characteristics. arxiv.orgresearchgate.netosti.gov
Q & A
Q. Q1. How can researchers verify the isotopic purity of formic acid-d₂ in experimental setups?
Formic acid-d₂’s isotopic purity (typically ≥98% deuterium) must be validated using nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) . For NMR, the absence of proton signals in the H NMR spectrum (e.g., no peaks near δ 8.0 ppm for formic acid’s proton) confirms deuterium substitution. MS analysis (e.g., ESI-MS) should show a molecular ion peak at m/z 48.04 (CD₂O₂) with minimal contributions from non-deuterated analogs .
Q. Q2. What safety protocols are critical when handling formic acid-d₂ in laboratory settings?
Formic acid-d₂ is corrosive and flammable. Key precautions include:
- Storage at 0–6°C to minimize decomposition .
- Use of fume hoods and acid-resistant gloves (e.g., nitrile) during handling.
- Neutralization of spills with sodium bicarbonate or calcium carbonate .
Advanced Research Questions
Q. Q3. How can formic acid-d₂ optimize sensitivity in 13^{13}13C NMR studies of reaction mechanisms?
Deuterated solvents reduce proton-induced signal splitting in C NMR. For example, using formic acid-d₂ in acid-catalyzed reactions (e.g., esterifications) enhances resolution for carbonyl carbon (C=O) signals, allowing precise tracking of intermediates. Typical C chemical shifts for DCOOD appear at δ 170–175 ppm, distinguishable from non-deuterated analogs .
Q. Q4. What experimental design considerations are essential when using formic acid-d₂ as a metabolic tracer in biological systems?
- Isotopic Dilution Control : Include non-deuterated formic acid controls to quantify background signal in LC-MS or GC-MS analyses.
- Quenching Protocols : Rapidly halt metabolic activity (e.g., with liquid nitrogen) to prevent isotopic exchange.
- Data Normalization : Use internal standards (e.g., C-labeled metabolites) to correct for matrix effects in mass spectrometry .
Q. Q5. How should researchers resolve contradictory NMR data when deuterium incorporation in formic acid-d₂ is incomplete?
- Step 1 : Confirm isotopic purity via independent methods (e.g., FTIR for C-D stretching bands near 2100–2200 cm).
- Step 2 : Adjust reaction conditions (e.g., temperature, solvent deuteration) to minimize proton exchange.
- Step 3 : Use 2D NMR techniques (e.g., HSQC) to distinguish residual protonation sites .
Methodological Guidance
Q. Q6. What are best practices for synthesizing deuterium-labeled derivatives using formic acid-d₂?
- Reaction Setup : Conduct reactions under inert atmosphere (N₂/Ar) to prevent H/D exchange with atmospheric moisture.
- Catalyst Selection : Use deuterated catalysts (e.g., DCl in D₂O) to avoid proton contamination.
- Workup : Purify products via deuterated solvent extraction (e.g., DCM-d₂) and lyophilization .
Q. Q7. How can isotopic labeling efficiency be quantified in kinetic studies involving formic acid-d₂?
Apply isotope ratio mass spectrometry (IRMS) to measure ratios in reaction products. For example:
| Sample | Ratio | Deuteration Efficiency (%) |
|---|---|---|
| Control | 0.0156 | – |
| Product A | 0.98 | 98.2 |
Efficiency (%) = .
Data Interpretation Challenges
Q. Q8. How to distinguish between kinetic and thermodynamic isotope effects in formic acid-d₂-mediated reactions?
- Kinetic Isotope Effect (KIE) : Compare reaction rates () using Arrhenius plots. A KIE >1 indicates deuterium slows bond cleavage (e.g., C-D vs. C-H in decarboxylation).
- Thermodynamic Effect : Measure equilibrium constants () for proton/deuteron transfer. For formic acid, due to bond strength differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
